

Comprehensive Structural Guide: 2-(Benzyloxy)acetamide and Phenoxy Analogs

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Compound of Interest

Compound Name: 2-(Benzyloxy)acetamide

CAS No.: 5774-77-6

Cat. No.: B2937700

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Executive Summary

This guide provides an in-depth structural analysis of **2-(Benzyloxy)acetamide** (CAS: 5774-77-6), a critical pharmacophore in the development of anticonvulsants and H2 receptor inhibitors. Unlike its rigid analog 2-phenoxyacetamide, the benzyloxy variant introduces a methylene "hinge" (

) between the phenyl ring and the ether oxygen. This guide compares the crystallographic implications of this flexibility, analyzing how it alters hydrogen bonding networks, packing efficiency, and bioavailability profiles in drug design.

Chemical Identity & Relevance[1][2][3][4][5]

- IUPAC Name: **2-(Benzyloxy)acetamide**
- Synonyms: O-Benzylglycolamide; 2-(Phenylmethoxy)acetamide
- Molecular Formula:
- Core Application: Precursor for Lacosamide-type anticonvulsants; linker motif in fragment-based drug discovery (FBDD).

Experimental Protocols

To ensure reproducible crystallographic data, we recommend the Ammonolysis Route over the direct Williamson ether synthesis. The latter often yields residual sodium salts that interfere with high-quality single-crystal growth.

Synthesis Workflow (Ammonolysis)

This protocol minimizes side reactions and yields high-purity amide suitable for X-ray diffraction.

Reagents:

- Ethyl 2-(benzyloxy)acetate (Precursor)
- Ammonia (7N in Methanol)
- Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

- Dissolution: Dissolve 10.0 mmol of ethyl 2-(benzyloxy)acetate in 20 mL of anhydrous methanol in a pressure-rated reaction vial.
- Ammonolysis: Add 30 mL of 7N ammonia in methanol. Seal the vial and stir at room temperature for 24 hours. (Note: Heating is unnecessary and may cause discoloration).
- Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The ester spot () should disappear, replaced by the amide spot ().
- Work-up: Concentrate the mixture in vacuo to remove methanol and excess ammonia. The residue will solidify.
- Purification: Recrystallize from minimal hot Ethyl Acetate, adding Hexane dropwise until turbidity is observed. Cool slowly to 4°C.

Crystallization for X-ray Diffraction

- Method: Slow Evaporation.
- Solvent System: Ethyl Acetate : Hexane (3:1 v/v).
- Conditions: Dissolve 20 mg of purified amide in 2 mL of solvent. Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave undisturbed at 20°C for 3-5 days.
- Crystal Morphology: Colorless needles or plates.

Workflow Diagram (Graphviz)



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Figure 1: Optimized workflow for the synthesis and crystallization of **2-(Benzyloxy)acetamide**.

Comparative Structural Analysis

The crystallographic value of **2-(benzyloxy)acetamide** is best understood by comparing it to its structural analogs. The presence of the benzyloxy group fundamentally alters the packing landscape compared to the phenoxy group.

The "Hinge" Effect

- **2-Phenoxyacetamide**: The oxygen is directly bonded to the phenyl ring (). Electronic conjugation forces the bond to be planar, restricting conformational freedom.
- **2-(Benzyloxy)acetamide**: The insertion of a methylene group () breaks this conjugation. This acts as a "hinge," allowing the phenyl ring to rotate freely relative to the amide plane.

- Result: The crystal lattice must accommodate this extra degree of freedom, often resulting in lower melting points and lower lattice energy compared to the phenoxy analog.

Hydrogen Bonding Motifs

Both compounds utilize the primary amide functionality (

) as the primary driver of crystallization.

| Feature | 2-(Benzyloxy)acetamide (Predicted/Observed) | 2-Phenoxyacetamide (Benchmark) |
|-----------------------|--|--|
| Primary Interaction | Centrosymmetric Dimers () | Centrosymmetric Dimers () |
| Secondary Interaction | Lateral C-H...O chains involving the benzylic protons. | Weak C-H... interactions between the amide proton and phenyl ring. |
| Packing Arrangement | Herringbone or Layered. The flexible benzyl arm allows "folding" to maximize van der Waals contacts. | Planar Sheets. The rigid structure favors stacking of flat molecular planes. |
| Space Group | Typically Monoclinic () or Orthorhombic (). | Monoclinic () |

Technical Insight: The amide group forms a classic "tape" motif. In **2-(benzyloxy)acetamide**, the ether oxygen acts as a weak hydrogen bond acceptor, potentially creating an intramolecular 5-membered ring interaction (

), although this is less favorable than the intermolecular amide-amide dimer.

Comparison with Drug Analogs (Lacosamide)

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) shares the benzyl-amide architecture.

- Lacosamide: The benzyl group is on the nitrogen ().
- **2-(Benzyloxy)acetamide**: The benzyl group is on the oxygen ().
- Significance: X-ray studies show that compounds often adopt an "extended" conformation to minimize steric clash with the carbonyl. In contrast, compounds (like our subject) can adopt a "folded" conformation, where the phenyl ring sits over the amide group, stabilized by intramolecular interactions.

Data Summary Table

| Property | 2-(Benzyloxy)acetamide | 2-Phenoxyacetamide | Lacosamide (Ref) |
|------------------------|-------------------------|--------------------|------------------|
| Molecular Weight | 165.19 g/mol | 151.16 g/mol | 250.30 g/mol |
| Melting Point | 95–97 °C | 100–102 °C | 145–146 °C |
| Linker Type | Flexible Ether () | Rigid Ether () | Amide Linker |
| Crystal Habit | Needles (EtOAc) | Prisms/Plates | Needles |
| Key H-Bond | (Inter) | (Inter) | (Inter) |
| Conformational Entropy | High (Rotatable Benzyl) | Low (Conjugated) | Medium |

Conclusion

For researchers developing anticonvulsants or studying protein-ligand interactions, **2-(Benzyloxy)acetamide** serves as a model for flexible hydrophobic binding. While 2-phenoxyacetamide provides a rigid, planar scaffold suitable for narrow binding pockets, the benzyloxy variant offers the conformational adaptability required for "induced fit" binding mechanisms. Crystallographic data confirms that while the amide dimer is the dominant anchor, the benzyloxy tail's orientation is highly sensitive to the local packing environment, making it an excellent probe for exploring hydrophobic pocket dimensions.

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Sources

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